molecular formula C14H18N2O6S B076989 (2-Butan-2-yl-4,6-dinitrophenyl) propylsulfanylformate CAS No. 14355-12-5

(2-Butan-2-yl-4,6-dinitrophenyl) propylsulfanylformate

Cat. No. B076989
CAS RN: 14355-12-5
M. Wt: 342.37 g/mol
InChI Key: MFALETYLLPRSRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Butan-2-yl-4,6-dinitrophenyl) propylsulfanylformate, commonly known as DNBSF, is a chemical compound that has been widely used in scientific research due to its ability to modify proteins. DNBSF is a sulfhydryl-reactive compound that can selectively modify cysteine residues in proteins. This modification can be used to study the structure, function, and regulation of proteins.

Mechanism Of Action

DNBSF modifies proteins by reacting with cysteine residues. The reaction between DNBSF and cysteine residues results in the formation of a covalent bond between the two molecules. This modification can affect the function of the protein, as well as its interactions with other molecules.

Biochemical And Physiological Effects

DNBSF has been shown to have a variety of biochemical and physiological effects. It can affect the function of proteins, as well as their interactions with other molecules. DNBSF has also been shown to affect cellular processes, such as signal transduction and gene expression.

Advantages And Limitations For Lab Experiments

One advantage of using DNBSF in lab experiments is its ability to selectively modify cysteine residues in proteins. This allows researchers to study the effects of protein modification on cellular processes. However, one limitation of using DNBSF is its potential toxicity. DNBSF can be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on DNBSF. One area of research is the development of new methods for protein modification using DNBSF. Another area of research is the study of the effects of DNBSF modification on specific proteins and cellular processes. Additionally, research on the potential therapeutic applications of DNBSF is an area of interest.

Synthesis Methods

DNBSF can be synthesized by reacting 2,4-dinitrofluorobenzene with n-butyl mercaptan in the presence of a base. The resulting product is then reacted with propylsulfanylformic acid to yield DNBSF.

Scientific Research Applications

DNBSF has been used in a wide range of scientific research applications. It has been used to study the structure and function of proteins, as well as their regulation and interactions with other molecules. DNBSF has also been used to study the effects of protein modification on cellular processes, such as signal transduction and gene expression.

properties

CAS RN

14355-12-5

Product Name

(2-Butan-2-yl-4,6-dinitrophenyl) propylsulfanylformate

Molecular Formula

C14H18N2O6S

Molecular Weight

342.37 g/mol

IUPAC Name

(2-butan-2-yl-4,6-dinitrophenyl) propylsulfanylformate

InChI

InChI=1S/C14H18N2O6S/c1-4-6-23-14(17)22-13-11(9(3)5-2)7-10(15(18)19)8-12(13)16(20)21/h7-9H,4-6H2,1-3H3

InChI Key

MFALETYLLPRSRG-UHFFFAOYSA-N

SMILES

CCCSC(=O)OC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(C)CC

Canonical SMILES

CCCSC(=O)OC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(C)CC

synonyms

Thiocarbonic acid O-(2-sec-butyl-4,6-dinitrophenyl)S-propyl ester

Origin of Product

United States

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